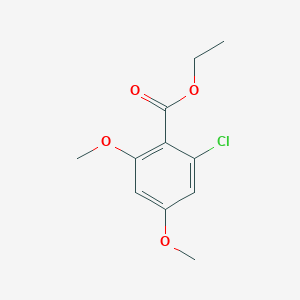

Ethyl 2-chloro-4,6-dimethoxybenzoate

Description

Ethyl 2-chloro-4,6-dimethoxybenzoate is an organic compound with the molecular formula C11H13ClO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and methoxy groups, and the carboxylic acid group is esterified with ethanol

Properties

IUPAC Name |

ethyl 2-chloro-4,6-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO4/c1-4-16-11(13)10-8(12)5-7(14-2)6-9(10)15-3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVCVAKWDPQFTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1Cl)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-4,6-dimethoxybenzoate can be synthesized through the esterification of 2-chloro-4,6-dimethoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then cooled, and the product is isolated through extraction and purification techniques such as recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product quality. Industrial methods may also incorporate advanced purification techniques such as distillation and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4,6-dimethoxybenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-4,6-dimethoxybenzoic acid and ethanol in the presence of aqueous acid or base.

Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives of this compound.

Hydrolysis: 2-chloro-4,6-dimethoxybenzoic acid and ethanol.

Oxidation: Aldehydes or carboxylic acids derived from the methoxy groups.

Reduction: Alcohols derived from the ester group.

Scientific Research Applications

Organic Synthesis

Ethyl 2-chloro-4,6-dimethoxybenzoate serves as an important intermediate in organic synthesis. It is utilized to produce more complex organic molecules through various reactions:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

- Oxidation and Reduction : The compound can undergo oxidation to yield carboxylic acids or aldehydes and reduction to form alcohols or alkanes.

Biological Applications

Research into the biological activities of this compound has revealed several promising areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties similar to other benzoate derivatives. Its efficacy against various pathogens remains an area for further investigation.

- Anti-inflammatory Effects : The compound has potential as an anti-inflammatory agent due to its structural similarity to known inhibitors of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This suggests it could play a role in drug development for inflammatory diseases.

- Enzyme Inhibition Studies : Although not extensively studied, its structural features indicate that it could inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative disease research.

Industrial Applications

In the industrial sector, this compound finds applications in:

- Agrochemicals : It is used in the synthesis of herbicides and pesticides due to its ability to modify biological pathways in plants.

- Dyes and Pigments : The compound's chemical structure allows it to be utilized in producing various dyes and pigments.

Case Studies

- Antimicrobial Research : A study investigating the antimicrobial properties of various benzoic acid derivatives highlighted this compound as a candidate for further exploration due to its structural similarities with effective antimicrobial agents. Although specific data on this compound was limited, its potential was inferred from related compounds .

- Anti-inflammatory Drug Development : Research into compounds with similar structures has shown promise as anti-inflammatory agents. This compound could be evaluated for its ability to inhibit inflammatory pathways based on existing studies of related benzoate derivatives .

- Enzyme Inhibition Studies : A comparative study on enzyme inhibitors indicated that compounds with similar functionalities might possess AChE inhibitory activity. Future research could focus on this compound's potential in this area .

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4,6-dimethoxybenzoate depends on its specific application and the target molecules it interacts with

Biological Activity

Ethyl 2-chloro-4,6-dimethoxybenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including its anticancer, antibacterial, and antifungal effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its ester functional group and the presence of chlorine and methoxy substituents on the aromatic ring. Its molecular formula is , and it exhibits moderate lipophilicity, which may enhance its bioavailability in biological systems.

Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of chloroquinoline have shown selective cytotoxicity against various cancer cell lines. A study reported that certain chloro-substituted compounds induced apoptosis in human colorectal cancer cells by inhibiting DNA and RNA synthesis, leading to cell cycle arrest in the G0/G1 phase .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7-Chloro-4-thioalkylquinoline | HCT116 | 5.0 | Induction of apoptosis |

| This compound | A549 (lung cancer) | TBD | TBD |

| 2-Chloroquinoline | CCRF-CEM (leukemia) | 3.5 | Inhibition of DNA synthesis |

Note: TBD = To Be Determined

Antibacterial and Antifungal Activity

The compound has also been assessed for its antibacterial and antifungal properties. Similar compounds have shown effectiveness against gram-positive and gram-negative bacteria as well as various fungal strains. In particular, derivatives containing methoxy groups have demonstrated enhanced antimicrobial activity due to their ability to disrupt microbial cell membranes .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| 7-Chloro-4-thioalkylquinoline | Escherichia coli | <10 µg/mL |

| Quinoline Derivatives | Aspergillus niger | <20 µg/mL |

Case Studies

A case study involving the synthesis and biological evaluation of related chloro-substituted benzoates highlighted their potential as novel antimicrobial agents. The study found that the introduction of halogen atoms significantly increased the compounds' potency against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.